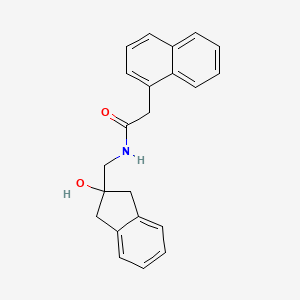

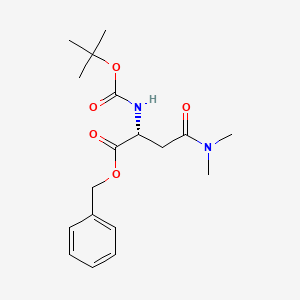

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide, also known as HINA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. HINA is a synthetic compound that has been synthesized using specific methods, and its mechanism of action and biochemical and physiological effects have been studied extensively. In

Aplicaciones Científicas De Investigación

Anti-angiogenic Activity

N-hydroxy-2-(naphthalene-2-ylsulfanyl)-acetamide has been identified as a potent inhibitor of aminopeptidase N (APN), showing significant anti-angiogenic activities. This compound potently inhibited APN activity, which is crucial in suppressing the basic fibroblast growth-factor-induced invasion of bovine aortic endothelial cells at low micromolar concentrations (Lee et al., 2005).

Synthesis Efficiency Under Ultrasound Irradiation

The efficiency of synthesizing N-((2-hydroxynaphthalene-1-yl)(aryl)methyl)acetamide derivatives has been significantly improved using Fe3O4 magnetic nanoparticles under ultrasound irradiation. This method offers clean methodologies, easy workup procedures, and high yields, making it a valuable technique in organic synthesis (Mokhtary & Torabi, 2017).

Molecular Interaction Studies

A study on N-(4-((3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl)selanyl)phenyl)acetamide revealed insights into molecular interactions, including hydrogen and halogen bonding. These interactions play a significant role in stabilizing crystal structures, which is crucial for designing more effective pharmaceutical compounds (Gouda et al., 2022).

Free Radical Scavenging Activity

The derivative N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide has shown potent free radical scavenging activity. Its efficiency in trapping free radicals was comparable to that of known antioxidants BHT and BHA, highlighting its potential in developing new antioxidant agents (Boudebbous et al., 2021).

Propiedades

IUPAC Name |

N-[(2-hydroxy-1,3-dihydroinden-2-yl)methyl]-2-naphthalen-1-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO2/c24-21(12-17-10-5-9-16-6-3-4-11-20(16)17)23-15-22(25)13-18-7-1-2-8-19(18)14-22/h1-11,25H,12-15H2,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQGKUHNDXQEGQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2CC1(CNC(=O)CC3=CC=CC4=CC=CC=C43)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-2-(naphthalen-1-yl)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-Chloro-4-fluorophenyl)methoxy]-3-(2-methoxyphenoxy)chromen-4-one](/img/structure/B2397466.png)

![6-((4-fluoro-3-methylphenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2397468.png)

![5-(4-Methylphenyl)-1-oxaspiro[2.3]hexane](/img/structure/B2397470.png)

![2-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)